

Established Mechanisms and In Vitro Models

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Compound Focus: Bastadin 10

CAS No.: 127687-08-5

Cat. No.: S634368

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Bastadin 10 is a macrocyclic compound derived from the marine sponge *Ianthella basta* and is a potent modulator of the Ryanodine Receptor (RyR), specifically the skeletal muscle isoform RyR1 [1].

The table below summarizes the key mechanistic and cellular-level data available for **Bastadin 10**.

Aspect	Details
Primary Molecular Target	Ryanodine Receptor 1 (RyR1), specifically its complex with the immunophilin FKBP12 [1] [2].
Key Mechanism of Action	Stabilizes the open conformation of the RyR1 channel, dramatically reducing the free energy of the closed-to-open transition. This sensitizes the channel to activation by Ca ²⁺ and relieves inhibition by physiological Mg ²⁺ [1].

| **Cellular Efficacy & Phenotypes** | • **Enhanced Calcium Release:** Promotes Ca²⁺ release from sarcoplasmic reticulum vesicles [1]. • **Increased Channel Open Dwell Time:** Observed in single-channel analysis [1]. • **Cancer Cell Growth Inhibition:** Demonstrates significant *in vitro* cytostatic/cytotoxic effects across various human cancer cell lines [3]. | | **Dependence on FKBP12** | Action is produced on the cytoplasmic face of the channel, eliminated by FK506 or rapamycin, and reconstituted by recombinant FKBP12, confirming the essential role of the RyR1-FKBP12 complex [1]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments that establish **Bastadin 10**'s activity, based on the cited literature.

Protocol 1: Single Channel Analysis of RyR1 Activity

This method is used to directly observe the effect of **Bastadin 10** on individual RyR1 channels [1].

- **1. Channel Reconstitution:** Incorporate purified RyR1 from skeletal muscle sarcoplasmic reticulum (SR) membranes into planar lipid bilayers.
- **2. Electrophysiological Recording:** Under voltage-clamp conditions, record single-channel currents in a symmetrical CsCH₃SO₃ solution (e.g., 250 mM) or an asymmetrical solution with a Ca²⁺ gradient to mimic the physiological environment.
- **3. Basal Measurement:** Record channel activity for at least 2-3 minutes under control conditions to establish baseline open probability (P_o) and mean open/closed dwell times.
- **4. Compound Application:** Add **Bastadin 10** (a reported effective concentration is 5-7.5 μM [1] [4]) to the cytoplasmic side of the channel.
- **5. Data Acquisition & Analysis:** Record channel activity for an additional 5-10 minutes post-application. Analyze data to determine changes in:
 - **Open Probability (P_o):** The fraction of time the channel spends in the open state.
 - **Dwell Times:** The mean duration of open and closed states (tau open, tau closed).

Protocol 2: Ca²⁺ Flux Measurements in SR Vesicles

This assay measures the functional consequence of RyR modulation on calcium release from isolated SR vesicles [1].

- **1. Vesicle Preparation:** Isolate heavy SR vesicles from skeletal muscle via differential centrifugation.
- **2. Ca²⁺ Loading:** Incubate SR vesicles in a loading buffer (e.g., 100 mM KCl, 20 mM MOPS, 5 mM MgATP, 5 mM oxalate, 10 μM free Ca²⁺, pH 7.0) at 30°C to actively load the vesicles with Ca²⁺ via the SERCA pump.
- **3. Induced Ca²⁺ Release:** Dilute the pre-loaded vesicles into a release buffer containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-5N, 5 μM). After a stable baseline is established, initiate release by adding **Bastadin 10** (e.g., 5-10 μM).
- **4. Data Analysis:** Monitor the fluorescence increase, which is proportional to the extravesicular Ca²⁺ concentration. Quantify the initial rate and total amount of Ca²⁺ release induced by **Bastadin 10**.

compared to control.

Proposed In Vivo Research Framework

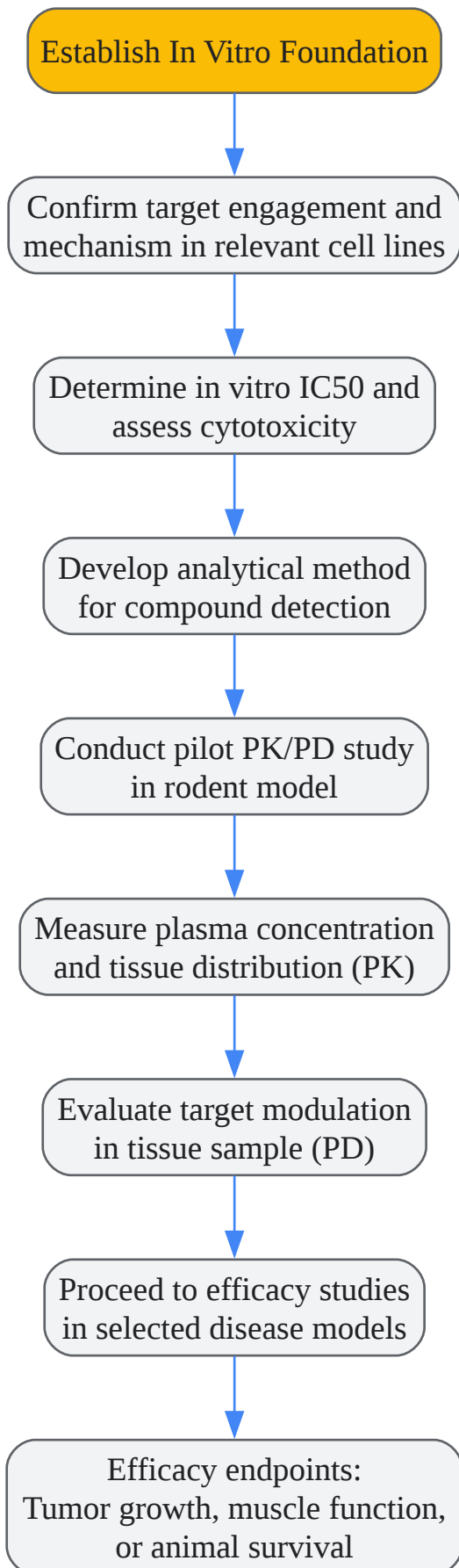
Given the absence of direct *in vivo* data for **Bastadin 10**, the following framework is proposed based on its known mechanisms and research on related compounds.

Rationale for Model Selection

- **Skeletal Muscle Pathologies:** Given its high specificity for RyR1, primary *in vivo* models should focus on conditions involving RyR1 dysfunction, such as **malignant hyperthermia** or **muscular dystrophy** [5]. Efficacy would be measured by the compound's ability to normalize intracellular Ca^{2+} levels and improve muscle function or survival in these models.
- **Oncology Models:** Due to its *in vitro* cytotoxicity and the anti-cancer activity demonstrated by other bastadins (e.g., Bastadin 6) [6] [7], **xenograft models** using cancer cell lines sensitive to RyR-mediated Ca^{2+} disruption could be explored. Endpoints would include tumor growth inhibition and survival.

Experimental Workflow for a Proposed In Vivo Study

The following diagram outlines a logical pathway for developing an *in vivo* proof-of-concept study.



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Key Considerations for In Vivo Studies

- **Pharmacokinetics (PK) & Delivery:** **Bastadin 10**'s macrocyclic structure and molecular weight (~956 g/mol) may present challenges for bioavailability. Initial PK studies are crucial to determine its absorption, distribution, metabolism, and excretion. An **inhalation formulation** was explored for a related hemibastadin to avoid plasma protein binding, which could be a relevant strategy [6].
- **Safety & Toxicity:** Stabilizing RyR1 channels systemically could lead to elevated cytosolic Ca²⁺, potentially causing muscle spasms or cardiovascular effects. A careful toxicological profile is essential.

Future Directions and Conclusion

While **Bastadin 10** is a powerful tool for *in vitro* research on calcium signaling, its transition to *in vivo* efficacy models remains an area for future investigation. The strong mechanistic data provides a solid foundation for this work.

Recommendations for Researchers:

- **Explore Related Analogs:** Review the *in vivo* data available for other bastadins (e.g., Bastadin 6) and hemibastadins (e.g., DBHB) as a starting point for model development [6].
- **Focus on Proof-of-Concept Models:** Initial *in vivo* work should prioritize establishing target engagement and a preliminary efficacy signal in the most physiologically relevant models, such as those for skeletal muscle calcium disorders.

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